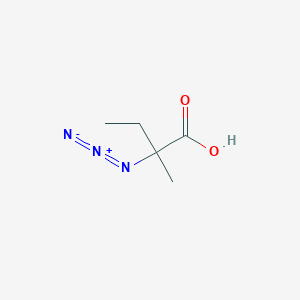![molecular formula C9H9FOS B12582701 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene CAS No. 646516-46-3](/img/structure/B12582701.png)
4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-2-methylbenzene as the primary starting material.
Ethenylation: The ethenyl group is introduced via a reaction with a suitable ethenylating agent, often under the influence of a catalyst to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene.
Reduction: The major product is 4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfone group.
4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfide group.
4-[®-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties
Properties
CAS No. |
646516-46-3 |
|---|---|
Molecular Formula |
C9H9FOS |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-[(R)-ethenylsulfinyl]-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m1/s1 |
InChI Key |
YBAVYTCZJZEWNA-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[S@](=O)C=C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)


![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)

![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)

